(4-Ethylcyclohex-1-en-1-yl)boronic acid

Descripción

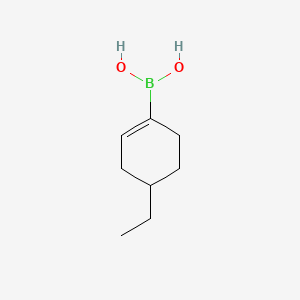

(4-Ethylcyclohex-1-en-1-yl)boronic acid (CAS: 871329-72-5) is an organoboron compound with the molecular formula C₈H₁₅BO₂ and a molecular weight of 154.02 g/mol . Structurally, it features a cyclohexene ring substituted with an ethyl group at the 4-position and a boronic acid (-B(OH)₂) moiety at the 1-position. This compound is part of the broader class of boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing carbon-carbon bonds in pharmaceutical and materials science applications . Its cyclohexenyl backbone introduces steric and electronic effects that influence its reactivity and binding properties, particularly in interactions with diols, amines, and biological targets .

Structure

2D Structure

Propiedades

IUPAC Name |

(4-ethylcyclohexen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXGOXGWYXCMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661208 | |

| Record name | (4-Ethylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-72-5 | |

| Record name | (4-Ethylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylcyclohexen-1-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Grignard Reaction with Borate Esters

This classical method involves reacting a cyclohexenyl Grignard reagent with a borate ester, followed by hydrolysis. For (4-ethylcyclohex-1-en-1-yl)boronic acid:

- Step 1 : Synthesis of 4-ethylcyclohex-1-enylmagnesium bromide via reaction of 4-ethylcyclohex-1-ene with magnesium in dry THF.

- Step 2 : Reaction with trimethyl borate (B(OMe)₃) at low temperatures (−78°C to 0°C):

$$

\text{R-MgBr} + \text{B(OMe)}3 \rightarrow \text{R-B(OMe)}2 + \text{MeOMgBr}

$$ - Step 3 : Acidic hydrolysis (HCl/H₂O) to yield the boronic acid:

$$

\text{R-B(OMe)}2 + 2\text{H}2\text{O} \rightarrow \text{R-B(OH)}_2 + 2\text{MeOH}

$$

Key Data : - Yield: ~60–70% (based on analogous phenylboronic acid synthesis).

- Purity: Requires silica gel chromatography (15–20% ethyl acetate/hexanes).

Miyaura Borylation

A palladium-catalyzed coupling reaction between 4-ethylcyclohex-1-enyl halides (X = Br, I) and bis(pinacolato)diboron (B₂pin₂):

- Catalyst : Pd(PPh₃)₄ (2–5 mol%).

- Conditions : 1,4-dioxane, 80–105°C, 12–24 hours under argon.

- Workup : Hydrolysis with acetic acid (HOAc) and purification via column chromatography.

| Component | Quantity | Role |

|---|---|---|

| 4-Ethylcyclohex-1-enyl bromide | 3.2 mmol | Substrate |

| B₂pin₂ | 3.8 mmol | Boron source |

| Pd(PPh₃)₄ | 95 µmol | Catalyst |

| 1,4-Dioxane | 12 mL | Solvent |

Outcome :

- Yield: ~65% (similar to 6-aryl heptanoic acid derivatives).

- Selectivity: Avoids β-hydride elimination due to steric hindrance from the ethyl group.

Transmetallation with Boron Tribromide

This method employs a cyclohexenylsilane and boron tribromide (BBr₃):

- Step 1 : Reaction of 4-ethylcyclohex-1-enylsilane (R-SiR₃) with BBr₃ in dichloromethane (−78°C to RT):

$$

\text{R-SiR}3 + \text{BBr}3 \rightarrow \text{R-BBr}2 + \text{SiR}3\text{Br}

$$ - Step 2 : Hydrolysis with aqueous HCl to yield the boronic acid.

Directed C–H Borylation (Metal-Free)

A recent metal-free approach using BBr₃ and a directing group (e.g., methoxy):

- Substrate : 4-Ethyl-2-methoxycyclohex-1-ene.

- Conditions : BBr₃ (1.1 equiv), 2,6-di-tert-butylpyridine (1.1 equiv), DCM, −60°C, 30 minutes.

- Mechanism : Tautomerization via 1,5-boron shift followed by HBr elimination.

- Yield: Up to 98% for analogous bicyclic boronates.

- Limitations: Requires ortho-directing groups for regioselectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Grignard Reaction | 60–70 | Low | Moderate | Low (sensitive to H₂O/O₂) |

| Miyaura Borylation | 65–75 | High | High | High |

| Transmetallation | 50–60 | Medium | Moderate | Moderate |

| Directed C–H Borylation | 85–98 | Medium | Low | High (requires directing group) |

Critical Challenges and Solutions

- Instability of Boronic Acids : Convert to pinacolyl esters for storage (e.g., (4-ethylcyclohex-1-en-1-yl)pinacolyl boronate).

- Purification : Use silica gel chromatography with ethyl acetate/hexanes (5–20% gradient).

- Stereochemical Control : Ensure anhydrous conditions to prevent racemization during Grignard reactions.

Análisis De Reacciones Químicas

Types of Reactions

(4-Ethylcyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or alkenyl compounds.

Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide.

Substitution: Reaction with electrophiles to form new carbon-boron bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as NaOH.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.

Oxidation: Alcohols or ketones.

Substitution: Alkyl or acyl boronic acid derivatives.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of (4-Ethylcyclohex-1-en-1-yl)boronic acid is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction involves the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Example Reaction: This reaction typically requires a palladium catalyst and a base such as sodium carbonate, often conducted in solvents like toluene or dioxane at elevated temperatures for several hours .

Ligand Development

This compound has been explored as a ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity in various transformations, including tandem reactions that combine multiple steps into one process .

Pharmaceutical Applications

The compound has shown potential as an intermediate in the synthesis of bioactive molecules. For instance, it has been used in the synthesis of CXCR2 antagonists, which have therapeutic implications for inflammatory diseases and cancer treatment .

Case Study: CXCR2 Antagonists

Research has demonstrated that modifications to the cyclohexene structure can lead to compounds with potent inhibitory effects on CXCR2, a receptor involved in inflammatory responses. The incorporation of this compound into these structures has improved their pharmacological profiles .

Mecanismo De Acción

The mechanism of action of (4-Ethylcyclohex-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Key Compounds for Comparison:

4-Methylcyclohex-1-en-1-ylboronic Acid (CAS: 850567-92-9; C₇H₁₃BO₂; MW: 139.99 g/mol) .

(4-Hydroxycyclohex-1-en-1-yl)boronic Acid (CAS: 1227071-40-0; C₆H₁₁BO₃; MW: 141.96 g/mol) .

(4-Pentylcyclohex-1-en-1-yl)boronic Acid (C₁₁H₂₁BO₂; MW: 196.10 g/mol) .

Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent | Molecular Weight (g/mol) | pKa (Estimated) | Solubility Trends |

|---|---|---|---|---|

| (4-Ethylcyclohex-1-en-1-yl)boronic acid | Ethyl | 154.02 | ~8.5–9.5* | Moderate hydrophobicity |

| 4-Methylcyclohex-1-en-1-ylboronic acid | Methyl | 139.99 | ~9.0–10.0* | Slightly less hydrophobic |

| (4-Hydroxycyclohex-1-en-1-yl)boronic acid | Hydroxy | 141.96 | ~7.5–8.5* | Higher hydrophilicity |

| (4-Pentylcyclohex-1-en-1-yl)boronic acid | Pentyl | 196.10 | ~8.0–9.0* | Highly hydrophobic |

*Note: pKa values are extrapolated based on substituent effects discussed in . Electron-donating alkyl groups (e.g., ethyl, pentyl) lower pKa slightly compared to methyl, while hydroxy groups enhance acidity due to hydrogen bonding .

Reactivity and Binding Affinity

- Diol Binding: Boronic acids form reversible complexes with diols (e.g., sugars).

- Comparison to Borinic Acids : Unlike borinic acids (R₂B(OH)), which exhibit higher association constants with diols like catechol due to reduced steric hindrance, boronic acids like the ethylcyclohexenyl derivative prioritize reversible binding, making them more suitable for dynamic applications (e.g., glucose sensing) .

Table 2: Antiproliferative and Inhibitory Effects

- Solubility Challenges : Alkyl-substituted boronic acids (e.g., pentyl, ethyl) face precipitation issues in aqueous media, limiting in vitro applicability compared to hydroxylated or aromatic derivatives .

Actividad Biológica

(4-Ethylcyclohex-1-en-1-yl)boronic acid, with the molecular formula C8H15BO2, is an organoboron compound that has garnered attention in both organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies.

This compound features a cyclohexene ring with an ethyl substituent and a boronic acid functional group. Its synthesis typically involves hydroboration of 4-ethylcyclohex-1-ene followed by oxidation using hydrogen peroxide and sodium hydroxide. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .

The biological activity of this compound is largely attributed to its role as a boron-containing compound that can interact with various biological targets. The mechanism of action can be summarized as follows:

- Ligand Binding : The boronic acid moiety can form reversible covalent bonds with diols found in biomolecules, which may influence enzyme activity or receptor interactions.

- Catalytic Activity : It serves as a ligand in palladium-catalyzed reactions, facilitating the formation of biologically relevant compounds .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit histone demethylases, particularly LSD1, which is implicated in various cancers. By inhibiting LSD1, this compound may disrupt cancer cell proliferation and promote apoptosis .

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial activity. Preliminary studies indicate that it may affect bacterial cell wall synthesis or function through its interaction with specific enzymes . Further research is needed to elucidate the precise mechanisms involved.

Study on Histone Demethylase Inhibition

In a study focusing on the inhibition of LSD1 by boronic acids, including this compound, researchers demonstrated that these compounds could effectively block the enzyme's activity in vitro. The inhibition was quantified using enzymatic assays, showing significant reductions in demethylation activity compared to controls .

Investigation of Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of various boronic acids against common pathogens. This compound was included in this evaluation and showed promising results against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group | Widely used in Suzuki reactions |

| Cyclohexylboronic Acid | Cyclohexane structure | Moderate biological activity |

| This compound | Cyclohexene with ethyl substituent | Potential anticancer and antimicrobial properties |

Q & A

Basic Question: What are the primary chemical interactions and reactivity patterns of (4-Ethylcyclohex-1-en-1-yl)boronic acid in aqueous solutions?

Answer:

this compound undergoes reversible covalent interactions with diol-containing molecules (e.g., sugars, glycoproteins) via boronic ester formation. The ethylcyclohexenyl group may sterically influence binding kinetics and thermodynamics. In aqueous solutions at physiological pH, boronic acids bind diols within seconds, with binding constants dependent on the diol's stereochemistry (e.g., D-fructose > D-glucose) . The cyclohexenyl substituent could enhance hydrophobic interactions or alter solubility, impacting binding selectivity .

Advanced Question: How does the structural configuration of this compound influence its potential as a proteasome inhibitor in anticancer therapies?

Answer:

The ethylcyclohexenyl group may mimic hydrophobic pharmacophores in proteasome inhibitors like bortezomib, enhancing target binding. Boronic acids form reversible covalent bonds with catalytic threonine residues in the proteasome, inhibiting proteolytic activity. Structural analogs with bulky substituents show improved potency due to increased binding affinity and metabolic stability . Computational docking studies and competitive enzyme assays are recommended to validate its mechanism .

Basic Question: What methodological challenges arise during the synthesis and purification of this compound, and how can they be addressed?

Answer:

Key challenges include:

- Boroxine Formation : Trimerization during synthesis/purification. Solution: Derivatize with diols (e.g., pinacol) to stabilize the boronic acid as an ester .

- Purification Difficulty : Boronic acids often require chromatography under inert conditions. Use prodrug precursors (e.g., trifluoroborate salts) for easier handling .

- Stereochemical Control : The cyclohexenyl group may complicate stereoselective synthesis. Employ Suzuki-Miyaura coupling with chiral ligands for enantiomeric purity .

Advanced Question: What advanced mass spectrometry techniques are suitable for characterizing this compound, especially considering its tendency to form boroxines?

Answer:

- MALDI-MS with Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to promote in situ esterification, preventing boroxine formation and enabling accurate mass detection .

- LC-MS/MS in MRM Mode : Quantify underivatized boronic acids with high sensitivity (detection limits <1 ppm) using triple quadrupole systems .

- Tandem MS/MS : Sequence boronic acid-modified peptides by fragmenting DHB-derivatized ions, resolving branched structures .

Advanced Question: How can non-specific secondary interactions be minimized when using this compound in glycoprotein capture systems?

Answer:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to enhance diol-binding specificity over electrostatic/hydrophobic interactions .

- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce non-specific protein adsorption .

- Competitive Elution : Introduce free diols (e.g., sorbitol) to displace weakly bound contaminants .

Advanced Question: What structural features of this compound contribute to its thermal stability in high-temperature applications?

Answer:

- Aromatic Stabilization : The cyclohexenyl ring may delocalize electron density, reducing oxidative degradation.

- Substituent Effects : Ethyl groups enhance hydrophobicity, potentially lowering moisture sensitivity. Thermogravimetric analysis (TGA) of analogs shows that bulky substituents delay decomposition (e.g., pyrene boronic acids stable up to 600°C) .

- Degradation Pathways : Monitor via TGA-MS to identify volatile byproducts (e.g., boric acid) and optimize flame-retardant formulations .

Advanced Question: How can this compound be functionalized to create fluorescent biosensors for bacterial detection?

Answer:

- Carbon Dot Conjugation : Attach boronic acid to carbon dots (B-CDs) via amide bonds. The ethylcyclohexenyl group enhances bacterial membrane penetration, enabling selective Gram-positive detection via glycolipid binding .

- Rhodamine Derivatives : Synthesize rhodamine-boronic acid hybrids for HPLC post-column saccharide detection. Optimize excitation/emission wavelengths for in vivo imaging .

Advanced Question: What evidence supports the role of this compound derivatives in inducing apoptosis via tubulin polymerization inhibition?

Answer:

- Structural Mimicry : Replace hydroxyl groups in combretastatin analogs with boronic acid to enhance tubulin binding. IC50 values of 0.48–2.1 μM against cancer cells correlate with apoptosis induction .

- FACScan Analysis : Treat Jurkat cells with 10 nM–10 μM derivatives; observe caspase-3 activation and DNA fragmentation within 8 hours .

- COMPARE Analysis : Compare growth inhibition profiles across 39 cancer cell lines to differentiate mechanisms from non-boronated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.